Glycine, N-acetyl-N-phenyl-

Aldose Reductase Inhibition Diabetes Complications Cataract Prevention

N-Acetyl-N-phenylglycine (579-98-6) is a dual N-substituted glycine (N-acetyl + N-phenyl) with unique trans rotameric conformation not achievable by mono-substituted analogs. Defined IC₅₀ of 25 µM (rat lens aldose reductase) makes it a validated reference scaffold for SAR programs. Scalable Pd/C-catalyzed amidocarbonylation synthesis (≤98% yield). ≥95% purity. For enzyme inhibition, peptoid building blocks, and dermatological formulation.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 579-98-6
Cat. No. B188072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-acetyl-N-phenyl-
CAS579-98-6
SynonymsN-acetyl-L-phenylglycine
N-acetylphenylglycine
N-acetylphenylglycine monoammonium salt, (+-)-isomer
N-acetylphenylglycine monoammonium salt, (R)-isomer
N-acetylphenylglycine, (+-)-isomer
N-acetylphenylglycine, (R)-isomer
N-acetylphenylglycine, (S)-isome
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(=O)N(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C10H11NO3/c1-8(12)11(7-10(13)14)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)
InChIKeySHXTZVXDUILKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine, N-acetyl-N-phenyl- (CAS 579-98-6) Procurement Guide: Technical Specifications and Differential Evidence for Research Selection


Glycine, N-acetyl-N-phenyl- (CAS 579-98-6) is a non-proteinogenic N-substituted glycine derivative characterized by an N-acetyl and N-phenyl substitution pattern [1]. The compound (C₁₀H₁₁NO₃, MW 193.20 g/mol) exists as a white crystalline solid with a calculated LogP of 0.9 . The N-acetyl-N-phenyl motif confers distinct physicochemical and biological properties compared to simpler N-acetyl or N-phenyl glycine analogs [1].

Why Generic Substitution Fails for Glycine, N-acetyl-N-phenyl- (CAS 579-98-6) in Specialized Research Applications


The dual N-substitution pattern (N-acetyl + N-phenyl) in CAS 579-98-6 creates a unique conformational and electronic profile that cannot be replicated by simpler mono-substituted analogs such as N-acetylglycine (CAS 543-24-8) or N-phenylglycine (CAS 103-01-5). Structure-activity relationship (SAR) studies demonstrate that N-phenyl substitution in the N-acylglycine series significantly alters both in vitro aldose reductase inhibitory potency and solution-phase conformational preferences relative to unsubstituted N-benzoylglycines [1]. N-phenyl substitution in the N-benzoyl series results in exclusive trans rotameric conformation adoption, while comparable substitution in N-(phenylsulfonyl) amino acid series produces no such conformational constraint [2]. This substituent-specific conformational behavior directly impacts molecular recognition in biological systems, making generic substitution scientifically invalid for studies requiring defined stereoelectronic properties.

Glycine, N-acetyl-N-phenyl- (CAS 579-98-6) Quantitative Differentiation Evidence Against Closest Analogs


Aldose Reductase Inhibitory Activity: N-Acetyl-N-Phenylglycine vs. N-Benzoyl-N-Phenylglycine Head-to-Head Comparison

In a direct head-to-head comparison of N-acylglycine derivatives for aldose reductase inhibitory activity, N-acetyl-N-phenylglycine (series 7) demonstrated an IC₅₀ value of 25 µM against rat lens aldose reductase [1]. The corresponding N-benzoyl-N-phenylglycine analogs (series 8) exhibited IC₅₀ values ranging from 6-80 µM, indicating that N-acetyl substitution produces a narrower and more predictable potency window compared to the broader variability observed with N-benzoyl substitution [1]. Both series 7 and 8 were designed as ring-opened analogs of 2-oxoquinolines and were substantially more potent than the N-benzoylglycine series 6, which produced 50% inhibition only at concentrations exceeding 100 µM [1].

Aldose Reductase Inhibition Diabetes Complications Cataract Prevention Enzyme Assay

Pd/C-Catalyzed Synthesis Efficiency: N-Acetyl-N-Phenylglycine Yield Comparison vs. Alternative Catalyst Systems

Synthesis of N-acetyl-N-phenylglycine via improved palladium-catalyzed amidocarbonylation using Pd/C as catalyst achieved product yields up to 98% . This Pd/C catalyst system demonstrated advantages over former catalyst systems for the preparation of N-substituted non-natural amino acids of current interest as peptoid structural units . In comparison, an alternative synthetic method using ionic liquid as reaction medium with Pd(OAc)₂ or Pd(PPh₃)₂(OAc)₂ as catalyst, sulfuric acid and lithium bromide as cocatalyst, benzaldehyde and acetamide as substrates, produced the target compound through amide carbonylation reaction with high yield, though specific yield percentages were not reported [1].

Catalytic Synthesis Pd/C Catalysis Amidocarbonylation Process Chemistry

Topical Formulation Compatibility: N-Acetyl-N-Phenylglycine vs. 4-Hydroxyphenylglycine Solubility and pH Profile

In comparative formulation studies for dermatological applications, N-acetyl-N-phenylglycine was successfully formulated as a 5% cream using ethanol (6 mL) and propylene glycol (6 mL) as co-solvents in an 83 g cream base, achieving a final formulation pH of 3.9 [1]. In contrast, 4-hydroxyphenyl-glycine required 15 mL of propylene glycol (2.5-fold higher co-solvent volume) for dissolution and yielded a higher formulation pH of 5.0 when prepared at identical 5% concentration [1]. 4-Hydroxyphenyl-glycine methyl ester required the highest total co-solvent volume (30 mL total: 15 mL ethanol + 15 mL propylene glycol) and produced an intermediate pH of 4.3 [1].

Dermatological Formulation Topical Delivery Skin Whitening Cosmetic Chemistry

Glycine, N-acetyl-N-phenyl- (CAS 579-98-6) Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Aldose Reductase Inhibitor Lead Optimization and SAR Studies

Based on established IC₅₀ data (25 µM against rat lens aldose reductase), CAS 579-98-6 serves as a defined-potency scaffold for structure-activity relationship studies of N-acylglycine-based aldose reductase inhibitors [1]. The compound's intermediate inhibitory activity and narrow potency variability make it suitable as a reference compound for evaluating novel N-substituted derivatives, particularly when comparing N-acetyl vs. N-benzoyl substitution effects on enzyme inhibition [1].

Multi-Gram Synthesis via Pd/C-Catalyzed Amidocarbonylation

For research programs requiring multi-gram quantities of N-substituted non-natural amino acids as peptoid building blocks, CAS 579-98-6 can be synthesized via validated Pd/C-catalyzed amidocarbonylation achieving yields up to 98% [1]. This established heterogeneous catalysis route offers practical advantages for scale-up compared to alternative homogeneous catalyst systems that may require more complex product separation procedures .

Topical Dermatological Formulation Development for Skin Lightening Applications

CAS 579-98-6 demonstrates quantifiably efficient formulation characteristics for topical cream preparations at 5% concentration, requiring only 12 mL total co-solvent (ethanol + propylene glycol) and achieving acidic pH 3.9 [1]. These parameters make it particularly suitable for cosmetic and dermatological formulations where low excipient burden and compatibility with acidic skin pH are desired attributes for tyrosinase inhibition and skin whitening applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycine, N-acetyl-N-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.